

Allomethadione chemical structure and properties

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Compound of Interest

Compound Name: Allomethadione

Cat. No.: B1205848

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Allomethadione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of **Allomethadione**. The information presented herein is compiled from publicly available chemical databases and general pharmacological literature.

Disclaimer: Detailed experimental protocols, specific signaling pathways, and comprehensive in vivo/in vitro data for **Allomethadione** are not readily available in the public domain. This document summarizes the existing information and highlights areas where data is limited.

Chemical Identity and Structure

Allomethadione, also known as Aloxidone, is an oxazolidinedione derivative.^{[1][2][3]} It is structurally characterized by a 5-methyl-1,3-oxazolidine-2,4-dione core with a prop-2-enyl (allyl) group attached to the nitrogen at position 3.^{[2][4]}

Table 1: Chemical Identifiers for **Allomethadione**

Identifier	Value	Reference
IUPAC Name	5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione	[2][4]
CAS Number	526-35-2	[1][5]
Molecular Formula	C ₇ H ₉ NO ₃	[4][5]
SMILES	<chem>CC1C(=O)N(C(=O)O1)CC=C</chem>	[2][4]
InChI	InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3	[4]
InChIKey	XWZXRENCCHMZNF-UHFFFAOYSA-N	[4][5]

Allomethadione is a racemic compound, existing as a mixture of enantiomers.[5]

Physicochemical Properties

The physicochemical properties of **Allomethadione** are summarized below. It is noteworthy that some of these values are predicted or estimated.

Table 2: Physicochemical Properties of **Allomethadione**

Property	Value	Reference
Molecular Weight	155.15 g/mol	[2][5]
Monoisotopic Mass	155.05824 Da	[2][4]
Melting Point	<25 °C	[1]
Boiling Point	88-90 °C at 1.8 mmHg	[1]
Density	1.3004 (rough estimate)	[1]
Refractive Index	nD20 1.4710	[1]
pKa (Predicted)	-2.32 ± 0.40	[1]
XLogP3-AA	0.8	[2]
Topological Polar Surface Area	46.6 Å ²	[2]

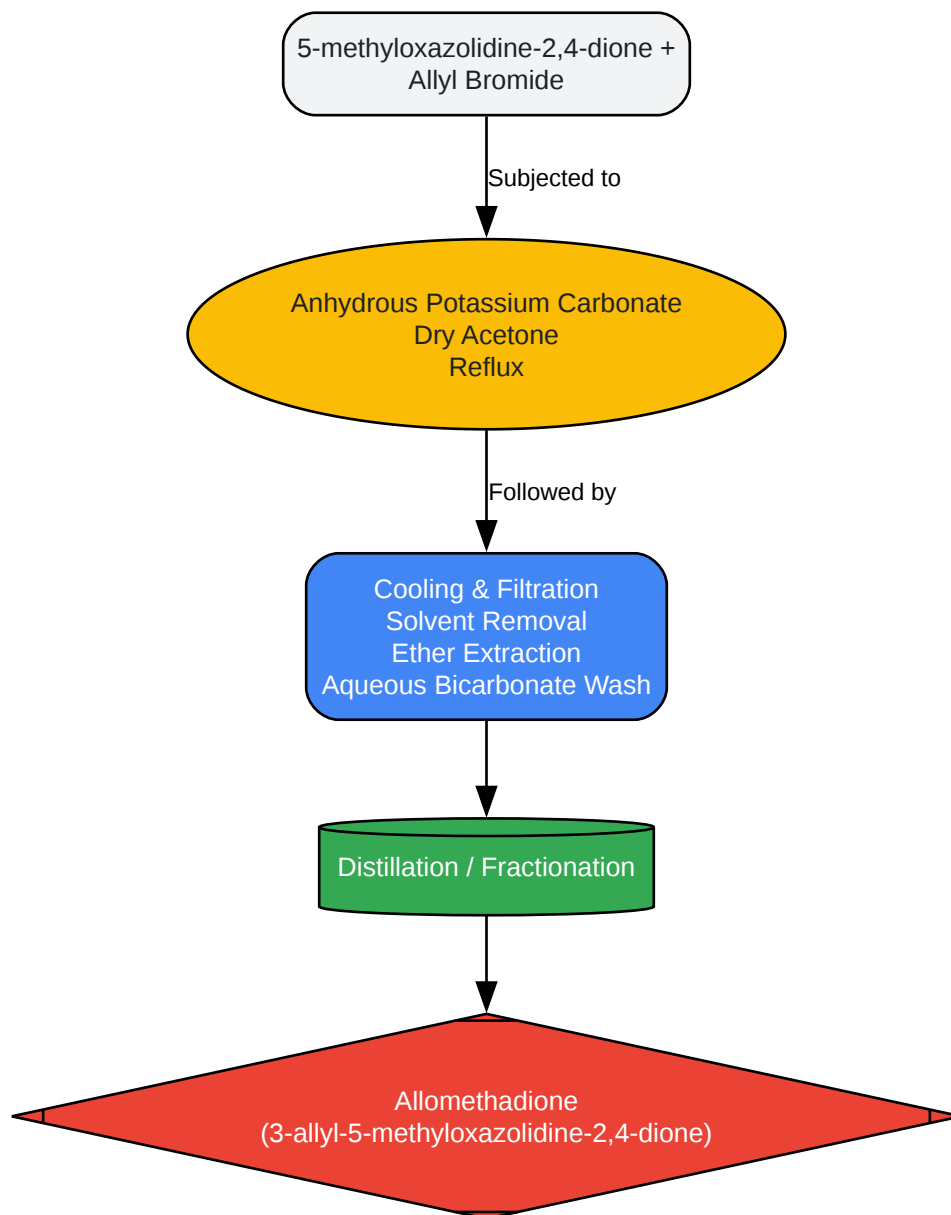
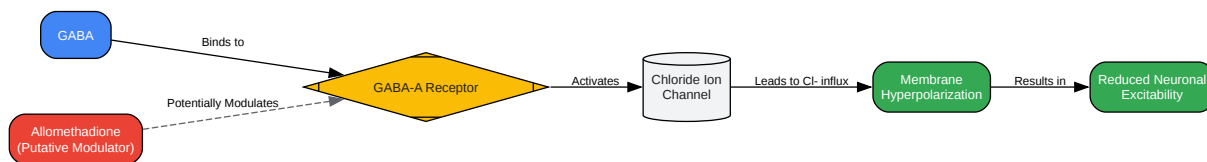
Pharmacological Classification and Putative Mechanism of Action

Allomethadione is classified as an anticonvulsant and antiepileptic agent.[1][5] While specific mechanistic studies on **Allomethadione** are not available in the reviewed literature, the mechanism of action for oxazolidinedione anticonvulsants is generally understood to involve the modulation of neuronal excitability.

Anticonvulsants often exert their effects through one or more of the following mechanisms:

- Enhancement of GABAergic inhibition: This can be achieved by acting on GABA receptors, particularly the GABA-A receptor, to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.
- Modulation of voltage-gated ion channels: This includes the blockade of sodium or calcium channels, which are crucial for the initiation and propagation of action potentials.

A potential signaling pathway for anticonvulsant activity involving GABA-A receptors is depicted below. It is important to note that this is a generalized pathway and has not been specifically validated for **Allomethadione**.



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